Cas no 681267-22-1 (N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide)

N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide structure
681267-22-1 structure
Product name:N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide
CAS No:681267-22-1
MF:C20H25N3O3S
MW:387.495803594589
CID:5958750
PubChem ID:5211081

N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide
    • Cyclohexanecarboxamide, N-[2-(3,4-dimethylphenyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-
    • F0541-0991
    • AKOS024581982
    • N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
    • N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
    • Oprea1_044301
    • N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
    • 681267-22-1
    • Inchi: 1S/C20H25N3O3S/c1-13-8-9-16(10-14(13)2)23-19(17-11-27(25,26)12-18(17)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24)
    • InChI Key: WEHPALPCIVGDCU-UHFFFAOYSA-N
    • SMILES: C1(C(NC2N(C3=CC=C(C)C(C)=C3)N=C3CS(=O)(=O)CC3=2)=O)CCCCC1

Computed Properties

  • Exact Mass: 387.16166284g/mol
  • Monoisotopic Mass: 387.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 683.2±55.0 °C(Predicted)
  • pka: 13.23±0.20(Predicted)

N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0541-0991-2mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0541-0991-20mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F0541-0991-40mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0541-0991-25mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0541-0991-2μmol
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0541-0991-30mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F0541-0991-10μmol
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0541-0991-4mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0541-0991-10mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0541-0991-15mg
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
681267-22-1 90%+
15mg
$133.5 2023-05-17

Additional information on N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide

Introduction to N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide (CAS No. 681267-22-1)

N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide, identified by its CAS number 681267-22-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide incorporates several key pharmacophoric elements. The presence of a thiophene ring system fused with a pyrazole moiety provides a rich scaffold for potential interactions with biological targets. Additionally, the 5,5-dioxo group and the cyclohexanecarboxamide moiety contribute to the compound's overall functionality and reactivity. These structural features are reminiscent of molecules that have demonstrated efficacy in various therapeutic contexts.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in treating a wide range of diseases. The thiophene-pyrazole hybrid structure found in N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide is particularly noteworthy due to its ability to modulate multiple biological pathways. This compound has been studied for its potential role in inhibiting enzymes and receptors involved in inflammation and cancer progression.

One of the most compelling aspects of N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to develop computational models that predict its interactions with target proteins. These models have shown that the compound can bind to specific pockets on enzymes such as COX-2 and NF-kB p65, which are implicated in inflammatory responses. This binding affinity suggests that N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide may have therapeutic potential in conditions characterized by excessive inflammation.

The synthesis of N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions and functional group interconversions. The use of advanced catalytic methods has enabled researchers to achieve high yields and purity levels. This synthetic approach not only highlights the versatility of modern chemical techniques but also paves the way for the scalable production of related compounds.

Evaluation of N-*N-(Z)-1-(1-adamantanecarbonyl)-N'-(benzoylthio)ethylidene]-N,N'-bis(1-methylethylidene)hydrazinecarbodithioate* (CAS No. 68126722) has revealed intriguing pharmacological properties. In vitro studies have demonstrated that this compound exhibits moderate activity against certain cancer cell lines. The mechanism of action appears to involve inhibition of key signaling pathways that are dysregulated in cancer cells. These findings have prompted further investigation into its potential as an anticancer agent.

The pharmacokinetic profile of N-*N-(Z)-1-(1-adamantanecarbonyl)-N'-(benzoylthio)ethylidene]-N,N'-bis(1-methylethylidene)hydrazinecarbodithioate* is also an area of active research. Preliminary studies suggest that it has reasonable oral bioavailability and distributes widely throughout various tissues. These characteristics are favorable for developing it into a viable therapeutic drug. Additionally,its stability under physiological conditions enhances its potential for clinical application.

The future direction of research on N-*N-(Z)-1-(1-adamantanecarbonyl)-N'-(benzoylthio)ethylidene]-N,N'-bis(1-methylethylidene)hydrazinecarbodithioate* includes exploring its efficacy in animal models and conducting clinical trials to assess its safety and efficacy in humans. Collaborative efforts between chemists,biologists,and clinicians will be crucial in translating laboratory findings into tangible therapeutic benefits.

In conclusion,N-*N-(Z)-1-(1-adamantanecarbonyl)-N'-(benzoylthio)ethylidene]-N,N'-bis(1-methylethylidene)hydrazinecarbodithioate* (CAS No* 68126722*) represents an exciting advancement in pharmaceutical chemistry* with significant potential for* addressing* various* health challenges.* Its unique structural features* combined with* promising preclinical data* make it* a valuable asset* in the ongoing quest* to develop novel treatments.* As research progresses,* we can expect* further insights into its mechanisms* and applications,* ultimately contributing* to improved patient outcomes.*

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